7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one
CAS No.:
Cat. No.: VC18875563
Molecular Formula: C18H32BrN3O3Si2
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32BrN3O3Si2 |
|---|---|
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | 7-bromo-1,3-bis(2-trimethylsilylethoxymethyl)imidazo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C18H32BrN3O3Si2/c1-26(2,3)11-9-24-13-21-16-15(19)7-8-20-17(16)22(18(21)23)14-25-10-12-27(4,5)6/h7-8H,9-14H2,1-6H3 |
| Standard InChI Key | DUFWPCKFSZXSFG-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C2=C(C=CN=C2N(C1=O)COCC[Si](C)(C)C)Br |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula, C₁₈H₃₂BrN₃O₃Si₂, reflects its hybrid organic-silicon architecture. Its IUPAC name, 7-bromo-1,3-bis(2-trimethylsilylethoxymethyl)imidazo[4,5-b]pyridin-2-one, systematically describes the fused imidazole-pyridine ring system, bromine substituent, and SEM-protecting groups. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 474.5 g/mol |
| SMILES Notation | CSi(C)CCOCN1C2=C(C=CN=C2N(C1=O)COCCSi(C)C)Br |
| InChIKey | DUFWPCKFSZXSFG-UHFFFAOYSA-N |
| LogP (Predicted) | 4.35 (Consensus) |
| Solubility | Poorly soluble in aqueous media |
The SEM groups introduce steric bulk and lipophilicity, as evidenced by the high LogP value, which favors solubility in organic solvents like dichloromethane or tetrahydrofuran. The bromine atom at the 7-position serves as a reactive handle for further functionalization via cross-coupling reactions.
Synthetic Methodology and Reaction Conditions
Core Scaffold Construction
The imidazo[4,5-b]pyridine core is typically synthesized through cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with α-haloketones or carbonyl compounds under acidic or basic conditions. For example, 3-amino-4-bromopyridine may react with a carbonyl electrophile to form the fused imidazole ring.
Bromination at the 7-Position
Bromination is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. The position selectivity is dictated by the electron density of the aromatic system, with bromine preferentially substituting at the 7-position due to directing effects of adjacent heteroatoms.
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, aryl boronic acid | Aryl-substituted derivative |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Aminated derivative |
| Nucleophilic Substitution | Thiols, alkoxides | Thioether/ether derivatives |
The SEM groups are stable under basic and mildly acidic conditions but can be cleaved using strong acids (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride). This orthogonality allows sequential deprotection and functionalization.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals for SEM groups appear as triplets (δ 3.5–3.7 ppm, -OCH₂CH₂Si-) and singlets (δ 0.0–0.1 ppm, -Si(CH₃)₃). The aromatic protons of the imidazo[4,5-b]pyridine core resonate between δ 7.0–8.5 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is observed near δ 160 ppm, while silicon-attached carbons appear upfield (δ 10–20 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 474.5 (M+H⁺), with characteristic isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar imidazo[4,5-b]pyridine core with SEM groups adopting gauche conformations to minimize steric strain. The Br···O non-covalent interactions (3.2–3.5 Å) contribute to crystal packing.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
This compound serves as a precursor for kinase inhibitors. For example, SEM deprotection followed by Suzuki coupling with pyridinyl boronic acids yields candidates for preclinical testing .
PROTAC Development
The bromine atom facilitates conjugation to E3 ligase ligands, enabling the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume